

Troubleshooting failed reactions involving 4-Amino-2-fluorobenzotrifluoride

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Compound of Interest

Compound Name: 4-Amino-2-fluorobenzotrifluoride

Cat. No.: B1270791

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Technical Support Center: 4-Amino-2-fluorobenzotrifluoride

Welcome to the technical support center for **4-Amino-2-fluorobenzotrifluoride**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during chemical synthesis with this versatile intermediate.

Frequently Asked Questions (FAQs)

1. General Handling and Storage

Q: What are the recommended storage conditions for **4-Amino-2-fluorobenzotrifluoride**?

A: **4-Amino-2-fluorobenzotrifluoride** should be stored in a tightly sealed container in a cool, dry place.[\[1\]](#)[\[2\]](#) For long-term stability, it is advisable to store it under an inert atmosphere (e.g., argon) at 2-8°C and protected from light.[\[3\]](#)

Q: What are the main safety precautions to consider when working with **4-Amino-2-fluorobenzotrifluoride**?

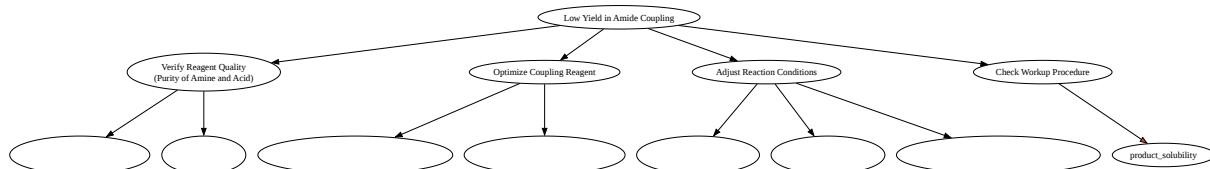
A: This compound is harmful if swallowed, in contact with skin, or if inhaled.[\[4\]](#)[\[5\]](#) It is crucial to handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[\[6\]](#)

| Property | Value | Source |
|-------------------|--|---|
| CAS Number | 69411-68-3 | [7] [8] [9] |
| Molecular Formula | C ₇ H ₅ F ₄ N | [3] [6] [8] |
| Molecular Weight | 179.12 g/mol | [6] [8] |
| Appearance | White to light yellow powder/crystal | [4] [8] |
| Melting Point | 54-58 °C | [4] [8] |
| Boiling Point | 203.8 °C at 760 mmHg | [3] |
| Purity | Typically ≥97-98% | [3] [8] [9] |

2. Amide Coupling Reactions

Q: My amide coupling reaction with **4-Amino-2-fluorobenzotrifluoride** is giving low to no yield. What are the likely causes?

A: The primary reason for low yields in amide coupling reactions with **4-Amino-2-fluorobenzotrifluoride** is the reduced nucleophilicity of the aniline nitrogen. This is due to the strong electron-withdrawing effects of both the ortho-fluorine and the para-trifluoromethyl groups. Other common causes include steric hindrance from either the aniline or the carboxylic acid partner, and suboptimal reaction conditions.



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Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig amination reactions.

Experimental Protocol: Buchwald-Hartwig Amination

- Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), a palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq.).
- Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add **4-Amino-2-fluorobenzotrifluoride** (1.2 eq.).
- Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
- Purification: Dry the organic layer, concentrate, and purify by column chromatography.

5. Nucleophilic Aromatic Substitution (SNA)

Q: Can the fluorine atom on **4-Amino-2-fluorobenzotrifluoride** be displaced via nucleophilic aromatic substitution (SNAr)?

A: While the fluorine atom is activated towards nucleophilic attack by the para-trifluoromethyl group, the ortho-amino group is a strong electron-donating group, which deactivates the ring for SNAr. Therefore, direct displacement of the fluorine atom by a nucleophile is generally difficult under standard SNAr conditions. The amino group would likely need to be converted to a strong electron-withdrawing group (e.g., a nitro group via oxidation or a diazonium group) to facilitate such a reaction. In most cases, the amino group will be the more reactive site for nucleophilic reactions.

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References

- 1. nbino.com [nbino.com]
- 2. innospk.com [innospk.com]
- 3. 4-Amino-2-fluorobenzotrifluoride | 69411-68-3 [sigmaaldrich.com]
- 4. 4-Amino-2-fluorobenzotrifluoride | 69411-68-3 | TCI EUROPE N.V. [tcichemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. calpaclab.com [calpaclab.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. chemimpex.com [chemimpex.com]
- 9. jrmedicem.com [jrmedicem.com]
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